Biphenyl-2-yl furan-2-carboxylate

Description

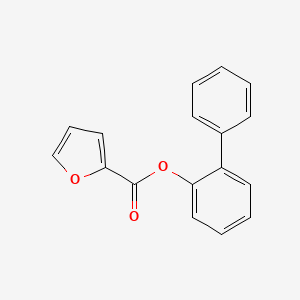

Biphenyl-2-yl furan-2-carboxylate is an organic compound featuring a biphenyl moiety linked via an ester bond to a furan-2-carboxylate group.

Properties

Molecular Formula |

C17H12O3 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

(2-phenylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C17H12O3/c18-17(16-11-6-12-19-16)20-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H |

InChI Key |

ZRMREQCQEDPJTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-yl 2-furoate can be synthesized through several methods. One common approach involves the esterification of biphenyl-2-ol with furoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Another method involves the Suzuki-Miyaura coupling reaction, where a biphenyl boronic acid derivative reacts with a furoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of biphenyl-2-yl 2-furoate often employs the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions for the coupling process .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-yl 2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Biphenyl-2-yl 2-furoic acid.

Reduction: Biphenyl-2-yl 2-furanol.

Substitution: Various substituted biphenyl-2-yl 2-furoates depending on the electrophile used.

Scientific Research Applications

Biphenyl-2-yl 2-furoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-2-yl 2-furoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes . In medicinal applications, it may inhibit specific signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural Similarities and Differences :

- Core Structure : Both compounds share a furan-2-carboxylate backbone. However, the biphenyl group in Biphenyl-2-yl furan-2-carboxylate is replaced with a 3-sulfamoylphenyl substituent in this analog.

- Functional Groups : The sulfamoyl (-SO₂NH₂) group in the analog introduces hydrogen-bonding capabilities, which are absent in the biphenyl variant.

Table 1: Key Properties of Furan-2-carboxylate Derivatives

*Theoretical values based on structural analogs.

Tetrazole- and Imidazole-Containing Biphenyl Derivatives

Structural Comparison :

- Core Motif : These compounds (e.g., 15-[4’-({2-butyl-5-...}methyl]biphenyl-2-yl]tetrazol) retain the biphenyl backbone but incorporate tetrazole and imidazole rings instead of the furan carboxylate .

- Functional Groups : The tetrazole group (a bioisostere for carboxylic acids) and imidazole (a heterocyclic base) alter electronic properties and binding modes compared to the ester-linked furan in the target compound.

9-(Biphenyl-2-yl)-10-bromoanthracene

Structural Contrast :

- Core Structure : This compound merges a biphenyl group with an anthracene ring system, creating a polycyclic aromatic hydrocarbon (PAH) distinct from the ester-linked furan in this compound.

- Functionalization : The bromine atom at the 10-position of anthracene enhances photostability, making it suitable for optoelectronic applications .

Industrial Relevance :

- While this compound may have biological applications, 9-(biphenyl-2-yl)-10-bromoanthracene is primarily used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its extended conjugation and electron-deficient bromine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.